Perfluoroadamantane

Descripción general

Descripción

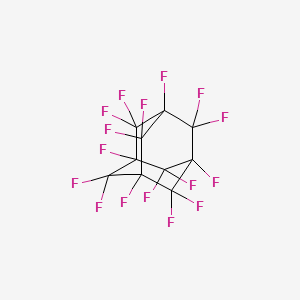

Perfluoroadamantane is a fully fluorinated derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is known for its high thermal stability, chemical inertness, and unique electronic properties, making it a valuable material in various scientific and industrial applications .

Mecanismo De Acción

Target of Action

Perfluoroadamantane is a complex compound with a unique structure

Biochemical Pathways

It is known that the compound is a fluorocarbon

Pharmacokinetics

It is known that the adamantane moiety, to which this compound is related, is often introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Perfluoroadamantane can be synthesized through the direct fluorination of adamantane or bromoadamantane using cobalt trifluoride (CoF₃) at elevated temperatures . Another method involves aerosol direct fluorination, which was developed in the early 1980s .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale fluorination reactors where adamantane is exposed to fluorine gas under controlled conditions. This process ensures the complete substitution of hydrogen atoms with fluorine, resulting in the formation of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Perfluoroadamantane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophilic aromatic substitution (S_NAr) mechanisms .

Common Reagents and Conditions

Common reagents used in reactions with this compound include lithium hexamethyldisilazide (LiHMDS) and other strong nucleophiles. These reactions typically occur under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Major Products Formed

The major products formed from reactions involving this compound are typically fluorinated derivatives with modified electronic properties. These products are often used in the development of advanced materials for electronic and photonic applications .

Aplicaciones Científicas De Investigación

Perfluoroadamantane has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

Adamantane: The parent hydrocarbon of perfluoroadamantane, known for its rigid structure and use in drug delivery systems.

Perfluorodecalin: Another fully fluorinated compound with similar stability and inertness, used in medical and industrial applications.

Perfluorocyclohexane: A fluorinated cycloalkane with applications in electronics and materials science.

Uniqueness of this compound

This compound stands out due to its unique combination of high thermal stability, chemical inertness, and electron-withdrawing properties. These characteristics make it particularly valuable in the development of advanced materials for electronic and photonic applications, as well as in scientific research exploring the effects of fluorination on molecular properties .

Actividad Biológica

Perfluoroadamantane (PFA) is a fluorinated derivative of adamantane, characterized by its unique structure and properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its antiviral, anticancer, and therapeutic applications.

Chemical Structure and Properties

This compound is a saturated hydrocarbon where all hydrogen atoms of adamantane are replaced by fluorine atoms. Its molecular formula is , and it exhibits a cage-like structure that contributes to its stability and unique chemical behavior.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been found effective against various viruses, including:

- HIV : PFA has shown inhibitory effects on HIV replication. Studies suggest that its mechanism may involve disrupting viral entry or replication processes.

- Influenza Virus : PFA derivatives have been investigated for their ability to inhibit the replication of the influenza virus, potentially offering a new avenue for antiviral drug development.

Anticancer Properties

This compound's unique structure also positions it as a candidate for anticancer therapies. Some key findings include:

- Cytotoxicity : In vitro studies have demonstrated that PFA can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Mechanisms of Action : The compound's ability to interfere with cellular signaling pathways related to cancer progression is a focus of ongoing research.

Case Studies

- Study on Antiviral Effects :

- Research on Anticancer Activity :

Table: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antiviral | HIV | Inhibits replication | |

| Antiviral | Influenza Virus | Reduces viral load | |

| Anticancer | Various Cancer Cells | Induces apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Electron Affinity : PFA's ability to stabilize negative charges may enhance its interaction with biological macromolecules, such as proteins and nucleic acids.

- Hydrophobic Interactions : The fluorinated structure increases hydrophobicity, which can facilitate membrane penetration and interaction with lipid bilayers.

Propiedades

IUPAC Name |

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecafluoroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F16/c11-1-5(15,16)2(12)8(21,22)3(13,6(1,17)18)10(25,26)4(14,7(1,19)20)9(2,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZFEPXEUZSBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073612 | |

| Record name | Tricyclo[3.3.1.13,7]decane, hexadecafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69064-33-1 | |

| Record name | Perfluoroadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69064-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069064331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[3.3.1.13,7]decane, hexadecafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.